molecular formula C8H3F2NO2 B574566 4-Cyano-2,6-difluorobenzoic acid CAS No. 181073-82-5

4-Cyano-2,6-difluorobenzoic acid

Cat. No. B574566
Key on ui cas rn: 181073-82-5
M. Wt: 183.114
InChI Key: QJDLXGDIYHMIDN-UHFFFAOYSA-N
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Patent
US09249145B2

Procedure details

Potassium phosphate, monobasic (1.0 g, 7.5 mmol) in water (10 mL) was added to a solution of 3,5-difluoro-4-formylbenzonitrile (0.50 g, 0.0030 mol, Aldrich) in DMSO (10 mL). Sodium chlorite (0.7 g, 0.006 mol) in water (10 mL) was added and the reaction was stirred for 1 hour. Ethyl acetate and water were added. Layers were separated, and the aqueous was saturated with solid NaCl and extracted with further ethyl acetate. The combined organic extracts were washed with sat. NaCl, dried and rotovapped to give a white solid. 1H NMR (300 MHz, d6-dmso): δ 7.98-7.91 (m, 2H).
Name
Potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[C:16]([F:20])[C:17]=1[CH:18]=[O:19])[C:13]#[N:14].Cl([O-])=[O:22].[Na+].C(OCC)(=O)C>O.CS(C)=O>[C:13]([C:12]1[CH:11]=[C:10]([F:9])[C:17]([C:18]([OH:22])=[O:19])=[C:16]([F:20])[CH:15]=1)#[N:14] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1C=O)F
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with further ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with sat. NaCl
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C1=CC(=C(C(=O)O)C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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